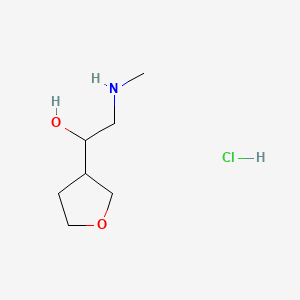
2-(Methylamino)-1-(oxolan-3-yl)ethan-1-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(oxolan-3-yl)ethan-1-olhydrochloride typically involves the reaction of oxirane (ethylene oxide) with methylamine under controlled conditions. The reaction proceeds through the nucleophilic attack of the amine on the epoxide ring, resulting in the formation of the amino alcohol. The hydrochloride salt is then formed by the addition of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-1-(oxolan-3-yl)ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amino alcohols.
Scientific Research Applications
2-(Methylamino)-1-(oxolan-3-yl)ethan-1-olhydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Methylamino)-1-(oxolan-3-yl)ethan-1-olhydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-phenylethanol: Similar structure with a phenyl group instead of the oxolan ring.
2-(Dimethylamino)ethanol: Contains a dimethylamino group instead of the methylamino group.
3-Amino-1-propanol: Similar amino alcohol structure with a different carbon chain length.
Uniqueness
2-(Methylamino)-1-(oxolan-3-yl)ethan-1-olhydrochloride is unique due to the presence of the oxolan ring, which imparts specific chemical and physical properties. This structural feature may influence its reactivity and interactions with other molecules, making it distinct from other amino alcohols.
Properties
Molecular Formula |
C7H16ClNO2 |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
2-(methylamino)-1-(oxolan-3-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8-4-7(9)6-2-3-10-5-6;/h6-9H,2-5H2,1H3;1H |
InChI Key |
SHEMWTKJLCLNDR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1CCOC1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


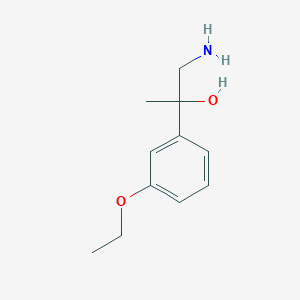
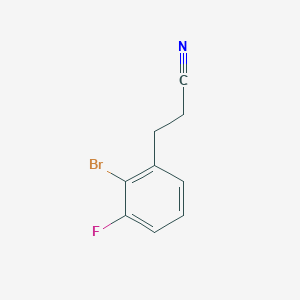

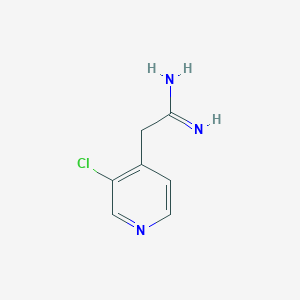
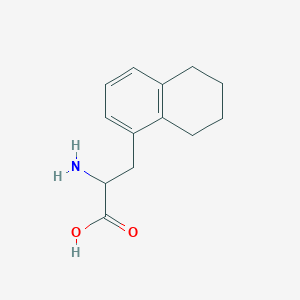
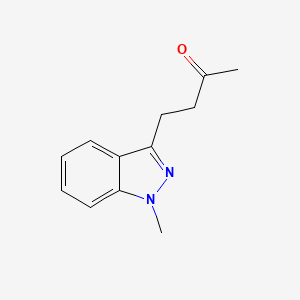
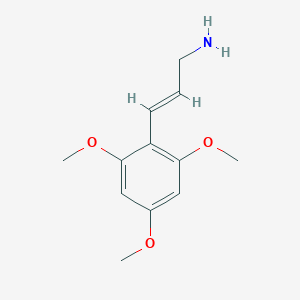
![{3-Oxa-9-azaspiro[5.5]undecan-8-yl}methanolhydrochloride](/img/structure/B13593635.png)
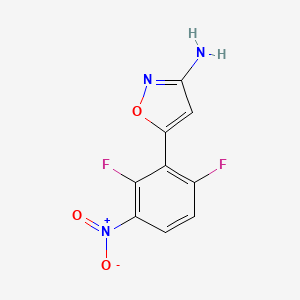
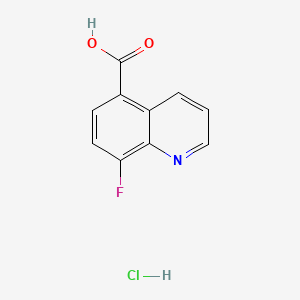
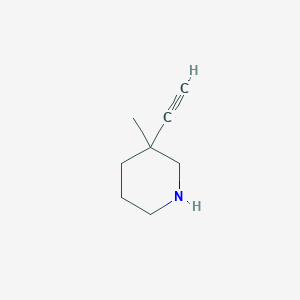
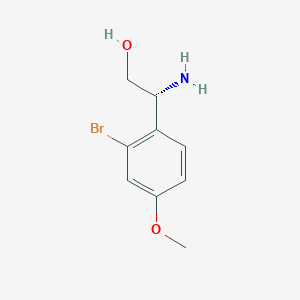
![tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate](/img/structure/B13593667.png)

